![molecular formula C12H12N2O3S B14886013 (2E)-4-[(3-cyano-4-ethyl-5-methylthiophen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14886013.png)
(2E)-4-[(3-cyano-4-ethyl-5-methylthiophen-2-yl)amino]-4-oxobut-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-butenoic acid, 4-[(3-cyano-4-ethyl-5-methyl-2-thienyl)amino]-4-oxo-, (2E)- is a complex organic compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a butenoic acid backbone and a thienyl group. The presence of a cyano group and an ethyl group further adds to its chemical diversity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-butenoic acid, 4-[(3-cyano-4-ethyl-5-methyl-2-thienyl)amino]-4-oxo-, (2E)- typically involves multi-step organic reactions. One common approach is the condensation of 3-cyano-4-ethyl-5-methyl-2-thienylamine with a suitable butenoic acid derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The process may also involve purification steps such as recrystallization or chromatography to remove impurities.
Analyse Des Réactions Chimiques
Types of Reactions
2-butenoic acid, 4-[(3-cyano-4-ethyl-5-methyl-2-thienyl)amino]-4-oxo-, (2E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The thienyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Electrophilic substitution reactions may require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
2-butenoic acid, 4-[(3-cyano-4-ethyl-5-methyl-2-thienyl)amino]-4-oxo-, (2E)- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-butenoic acid, 4-[(3-cyano-4-ethyl-5-methyl-2-thienyl)amino]-4-oxo-, (2E)- involves its interaction with specific molecular targets. The cyano group and thienyl ring play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may also influence various signaling pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-butenoic acid, 2-cyano-3-methyl-, ethyl ester
- 3-methyl-2-butenoic acid
- 2-butenoic acid, 3-methyl-, ethyl ester
Uniqueness
Compared to similar compounds, 2-butenoic acid, 4-[(3-cyano-4-ethyl-5-methyl-2-thienyl)amino]-4-oxo-, (2E)- stands out due to its unique combination of functional groups. The presence of both a cyano group and a thienyl ring provides distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C12H12N2O3S |
|---|---|
Poids moléculaire |
264.30 g/mol |
Nom IUPAC |
(E)-4-[(3-cyano-4-ethyl-5-methylthiophen-2-yl)amino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C12H12N2O3S/c1-3-8-7(2)18-12(9(8)6-13)14-10(15)4-5-11(16)17/h4-5H,3H2,1-2H3,(H,14,15)(H,16,17)/b5-4+ |
Clé InChI |
HRRWCZVHMWVYRF-SNAWJCMRSA-N |
SMILES isomérique |
CCC1=C(SC(=C1C#N)NC(=O)/C=C/C(=O)O)C |
SMILES canonique |
CCC1=C(SC(=C1C#N)NC(=O)C=CC(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


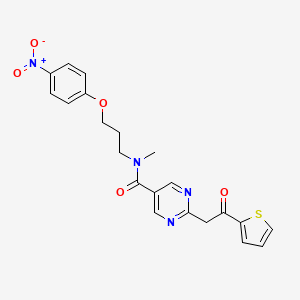
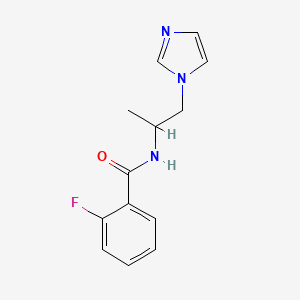



![2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B14885953.png)
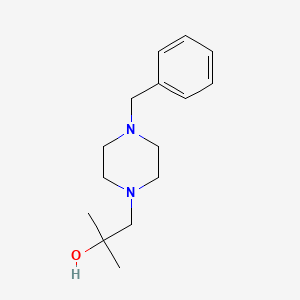
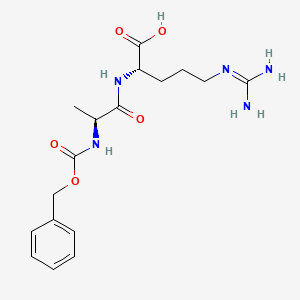

![1,1,1-Trifluoro-2-[(2,2,2-trifluoroethyl)sulfonyl]ethane](/img/structure/B14885976.png)

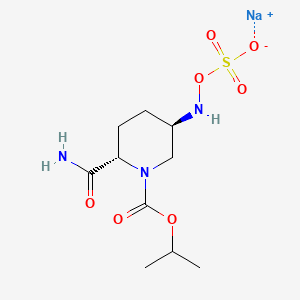
![(3AR,4R,5R,6AS)-4-((S,E)-3-hydroxy-5-phenylpent-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B14885997.png)

